

# Comparative Crystallographic Analysis of Isoxazole Derivatives: A Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Isoxazole-3-carbaldehyde*

Cat. No.: *B1319062*

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A detailed examination of the three-dimensional structures of isoxazole-based compounds is crucial for understanding their structure-activity relationships and for the rational design of novel therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data of isoxazole derivatives, supported by experimental protocols and visualizations to aid researchers in drug discovery and development.

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state conformation, stereochemistry, and intermolecular interactions of these molecules, which are pivotal in determining their physicochemical properties and biological functions.

## Comparison of Crystallographic Data

To illustrate the structural diversity within the isoxazole class, this guide compares the crystallographic data of two distinct derivatives: a 4-nitro-3-phenylisoxazole and a 3-(4-chlorophenyl)isoxazole-5-carbaldehyde. While not a direct comparison of **isoxazole-3-carbaldehyde** derivatives due to the limited availability of public crystallographic data for this specific subclass, the analysis of these closely related structures provides valuable insights into the influence of substituent positioning and nature on the molecular geometry.

Parameter	4-nitro-3-phenylisoxazole[1][2]	3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Chemical Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>10</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	190.16 g/mol	207.61 g/mol
Crystal System	Monoclinic	Not specified in available abstracts
Space Group	P2 <sub>1</sub> /c	Not specified in available abstracts
Unit Cell Dimensions	a = 12.1621(7) Å b = 5.6566(3) Å c = 12.0633(8) Å β = 101.638(6)°	Not specified in available abstracts
Volume	812.85 Å <sup>3</sup>	Not specified in available abstracts
Z	4	Not specified in available abstracts
Dihedral Angle (Isoxazole-Phenyl)	58.4°[1]	6.81(2)°

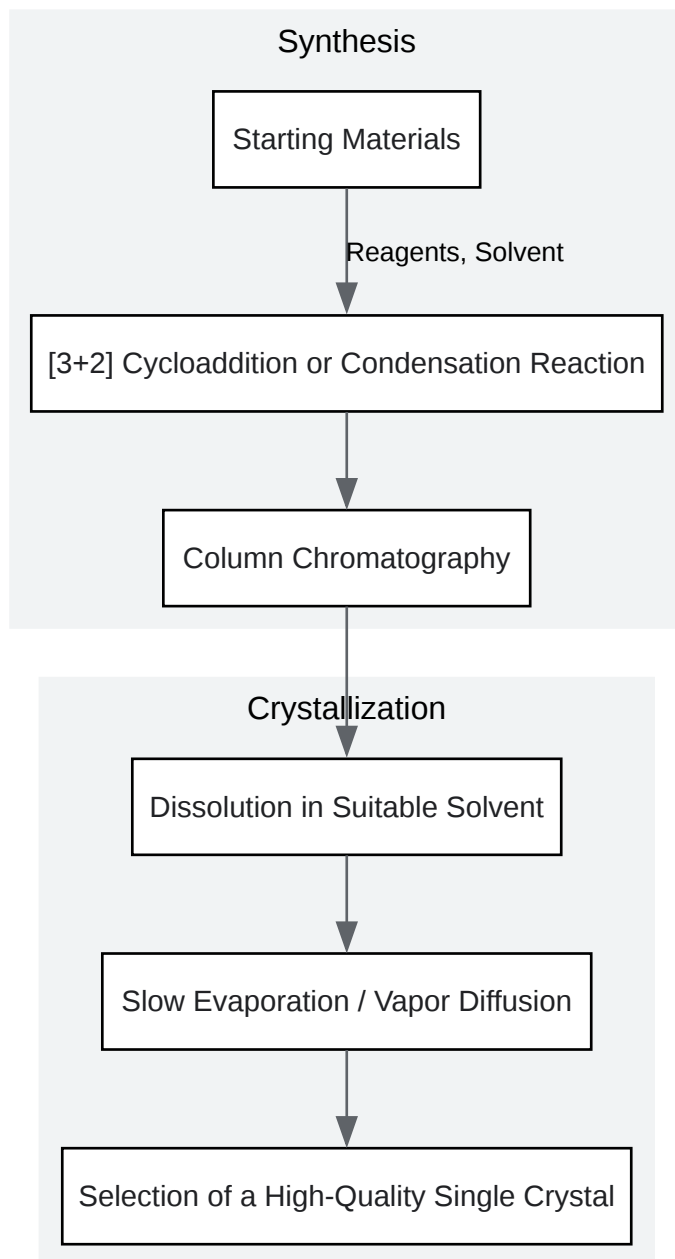
The dihedral angle between the isoxazole and phenyl rings is a key conformational parameter. In 4-nitro-3-phenylisoxazole, this angle is 58.4°, indicating a significant twist between the two ring systems[1]. In contrast, for the positional isomer 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, the dihedral angle is a much smaller 6.81(2)°. This near-coplanarity in the latter compound suggests a more extended conjugated system, which can have significant implications for its electronic properties and biological activity.

## Experimental Protocols

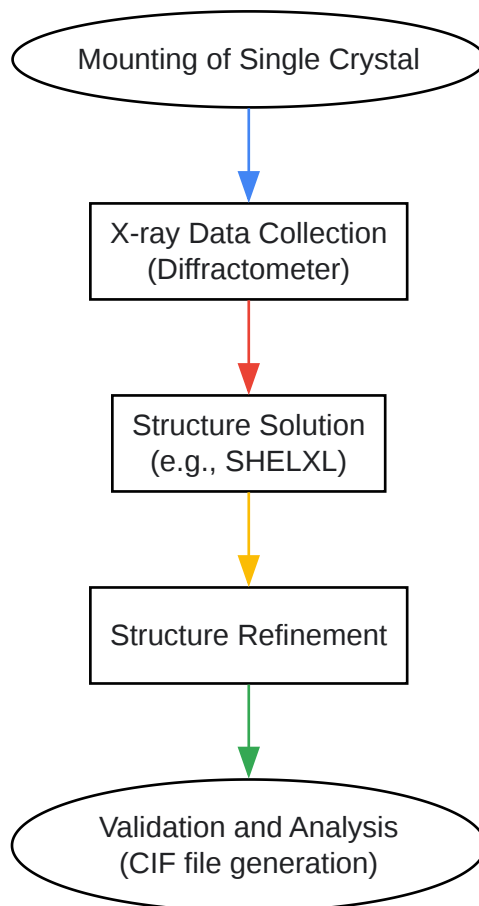
The determination of the crystal structure of isoxazole derivatives by single-crystal X-ray diffraction involves a standardized workflow.

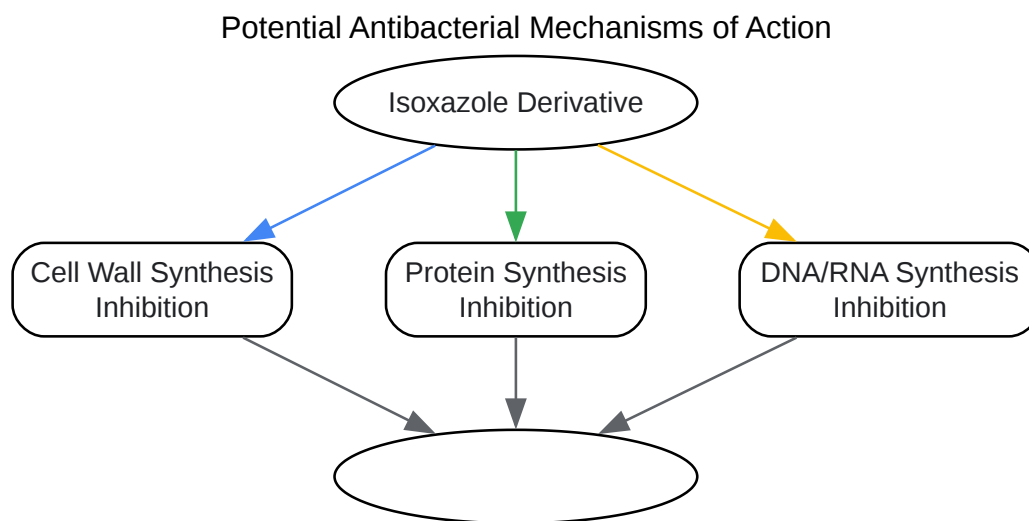
## Synthesis and Crystallization Workflow

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## X-ray Diffraction and Structure Solution Workflow





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## References

- 1. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]
- 2. A surprising new route to 4-nitro-3-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
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